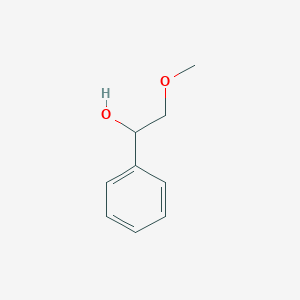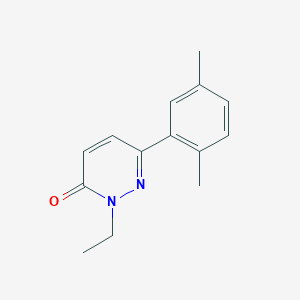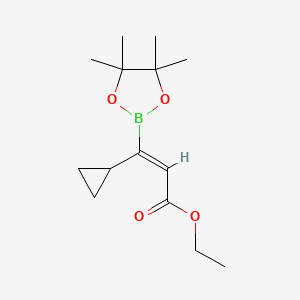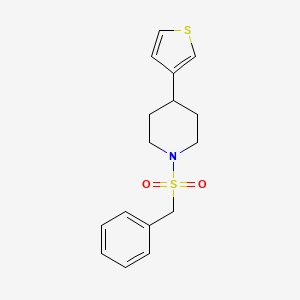
2-Methoxy-1-phenylethanol
Vue d'ensemble
Description
2-Methoxy-1-phenylethanol is an organic compound with the molecular formula C9H12O2. It is a colorless liquid with a pleasant floral odor. This compound is commonly used in the fragrance industry and has various applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-phenylethanol can be synthesized through several methods. One common method involves the reaction of benzaldehyde with methanol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via the formation of an intermediate hemiacetal, which is then reduced to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methoxyacetophenone. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxyacetophenone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-methoxy-1-phenylethane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 2-Methoxyacetophenone.
Reduction: 2-Methoxy-1-phenylethane.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mécanisme D'action
The mechanism of action of 2-Methoxy-1-phenylethanol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, leading to its oxidation to 2-methoxyacetophenone. The compound can also participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
2-Phenylethanol: Similar structure but lacks the methoxy group.
1-Phenylethanol: Similar structure but lacks the methoxy group and has the hydroxyl group on the first carbon.
2-Methoxyacetophenone: Similar structure but has a carbonyl group instead of a hydroxyl group.
Uniqueness: 2-Methoxy-1-phenylethanol is unique due to the presence of both a methoxy group and a hydroxyl group on the phenylethane backbone. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and the ability to participate in a wider range of chemical reactions compared to its analogs.
Propriétés
IUPAC Name |
2-methoxy-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDIVLMPQVYVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-84-6 | |
| Record name | 2-methoxy-1-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(S)-amino(phenyl)methyl]phosphonicacidhydrochloride](/img/structure/B2815578.png)



![Benzo[d]thiazol-2-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2815583.png)

![5-[(3-chlorophenyl)amino]-N-[2-(cyclohex-1-en-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2815586.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)
![(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide](/img/structure/B2815595.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)
![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2815597.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)

